molecular formula C19H11BrF2N2O4 B133287 Minalrestat CAS No. 155683-53-7

Minalrestat

Katalognummer: B133287
CAS-Nummer: 155683-53-7
Molekulargewicht: 449.2 g/mol
InChI-Schlüssel: BMHZAHGTGIZZCT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Minalrestat ist ein strukturell neuartiger Aldose-Reduktase-Inhibitor. Aldose-Reduktase ist ein Enzym, das am Polyol-Weg beteiligt ist und Glucose in Sorbitol umwandelt. Die Hemmung dieses Enzyms kann dazu beitragen, Komplikationen im Zusammenhang mit Diabetes, wie Neuropathie und Retinopathie, zu bewältigen. This compound ist ein 3,4-Dihydroisochinolinonderivat, das an der 4-Position einen Spirosuccinimid-Rest trägt .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von this compound beinhaltet eine palladiumkatalysierte enantioselektive intramolekulare carbonylative Heck-Reaktion. Diese Reaktion verwendet Formiate als Kohlenmonoxidquelle und bietet eine einfache und effiziente Methode zur Synthese von enantiomerenreinen stickstoffhaltigen heterocyclischen Verbindungen, die ein All-Carbon-Quartärstereozentrum tragen .

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Die Reaktionsbedingungen werden für höhere Ausbeuten und Reinheit optimiert, um die Wirksamkeit und Sicherheit der Verbindung für die potenzielle therapeutische Anwendung zu gewährleisten .

Chemische Reaktionsanalyse

Arten von Reaktionen

This compound durchläuft verschiedene chemische Reaktionen, darunter:

Häufige Reagenzien und Bedingungen

Hauptprodukte

Zu den Hauptprodukten, die aus diesen Reaktionen gebildet werden, gehören verschiedene Derivate von this compound, die auf ihre potenziellen therapeutischen Vorteile untersucht werden .

Wissenschaftliche Forschungsanwendungen

This compound hat mehrere wissenschaftliche Forschungsanwendungen:

Wirkmechanismus

This compound entfaltet seine Wirkung, indem es Aldose-Reduktase hemmt und so die Umwandlung von Glucose in Sorbitol verhindert. Diese Hemmung hilft, diabetische Komplikationen zu bewältigen, indem die Anhäufung von Sorbitol im Gewebe reduziert wird. Der Mechanismus beinhaltet die Bindung an das aktive Zentrum der Aldose-Reduktase, die Blockierung ihrer Aktivität und die Verhinderung der nachgeschalteten Wirkungen des Polyol-Weges .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Minalrestat involves a palladium-catalyzed enantioselective intramolecular carbonylative Heck reaction. This reaction uses formate esters as the source of carbon monoxide, providing a facile and efficient method for the synthesis of enantiopure nitrogen-containing heterocyclic compounds bearing an all-carbon quaternary stereocenter .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, ensuring the compound’s efficacy and safety for potential therapeutic use .

Analyse Chemischer Reaktionen

Types of Reactions

Minalrestat undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of this compound, which are studied for their potential therapeutic benefits .

Wissenschaftliche Forschungsanwendungen

Minalrestat has several scientific research applications:

Wirkmechanismus

Minalrestat exerts its effects by inhibiting aldose reductase, thereby preventing the conversion of glucose to sorbitol. This inhibition helps manage diabetic complications by reducing the accumulation of sorbitol in tissues. The mechanism involves binding to the active site of aldose reductase, blocking its activity and preventing the downstream effects of the polyol pathway .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Einzigartigkeit

Minalrestat ist aufgrund seiner neuartigen Struktur und hohen Spezifität für Aldose-Reduktase einzigartig. Es zeigt eine beachtliche Aktivität und Sicherheitsprofile, was es im Vergleich zu anderen ähnlichen Verbindungen zu einem vielversprechenden Medikamentenkandidaten macht .

Biologische Aktivität

Minalrestat (ARI-509) is a potent aldose reductase inhibitor that has garnered attention for its biological activity, particularly in the context of diabetes mellitus and its associated complications. This article explores the mechanisms, efficacy, and research findings related to this compound, emphasizing its role in correcting microvascular dysfunction and its potential therapeutic applications.

Aldose reductase is an enzyme that converts glucose into sorbitol, leading to osmotic stress and cellular damage, particularly in hyperglycemic conditions. This compound inhibits this enzyme, thereby reducing sorbitol accumulation and mitigating oxidative stress caused by reactive oxygen species (ROS) in various tissues, including the eyes, nerves, and kidneys .

Key Mechanisms:

  • Inhibition of Aldose Reductase : this compound effectively reduces the conversion of glucose to sorbitol, decreasing osmotic stress.
  • Restoration of Microvascular Reactivity : In diabetic models, this compound has been shown to restore impaired microvascular responses to inflammatory mediators by enhancing nitric oxide (NO) availability and promoting membrane hyperpolarization .
  • Reduction of Oxidative Stress : By inhibiting aldose reductase, this compound helps maintain NADPH levels, which are crucial for antioxidant defense mechanisms in cells .

Research Findings

Several studies have investigated the biological activity of this compound, highlighting its potential benefits in diabetic complications.

Study Overview

  • Microvascular Reactivity in Diabetic Rats :
    • Objective : To assess the impact of this compound on microvascular responses in diabetic rats.
    • Methodology : Diabetic rats were treated with this compound (10 mg/kg/day) for 30 days. Microvessel reactivity was evaluated using intravital microscopy.
    • Results : this compound treatment prevented impaired responses to vasoactive agents (e.g., bradykinin and histamine), indicating improved microvascular function. The beneficial effects were linked to increased NO synthesis and membrane hyperpolarization .
  • Molecular Docking Studies :
    • Objective : To explore binding interactions between this compound and aldose reductase.
    • Methodology : Molecular docking simulations were performed to predict binding affinities.
    • Results : this compound exhibited strong binding affinity to aldose reductase, supporting its role as an effective inhibitor .
  • Comparative Efficacy with Other Inhibitors :
    • A comparative study evaluated the efficacy of various aldose reductase inhibitors, including this compound. Results indicated that this compound had superior inhibitory effects compared to several other compounds tested .

Clinical Implications

  • Diabetic Retinopathy : Given the role of aldose reductase in diabetic retinopathy, this compound's ability to inhibit this enzyme suggests potential therapeutic benefits for patients suffering from this condition. In vitro studies have shown that extracts from medicinal plants with known aldose reductase inhibitory activity could complement treatments with this compound .
  • Diabetic Neuropathy and Cardiomyopathy : The protective effects of this compound against oxidative stress may also extend to diabetic neuropathy and cardiomyopathy, where oxidative damage plays a significant role in disease progression .

Data Summary

The following table summarizes key findings from various studies on this compound:

Study FocusMethodologyKey Findings
Microvascular ReactivityIntravital microscopy in diabetic ratsRestored reactivity to inflammatory mediators
Molecular DockingComputational modelingStrong binding affinity to aldose reductase
Comparative EfficacyIn vitro assaysSuperior inhibition compared to other aldose reductase inhibitors

Eigenschaften

IUPAC Name

2-[(4-bromo-2-fluorophenyl)methyl]-6-fluorospiro[isoquinoline-4,3'-pyrrolidine]-1,2',3,5'-tetrone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11BrF2N2O4/c20-10-2-1-9(14(22)5-10)8-24-16(26)12-4-3-11(21)6-13(12)19(18(24)28)7-15(25)23-17(19)27/h1-6H,7-8H2,(H,23,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMHZAHGTGIZZCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC(=O)C12C3=C(C=CC(=C3)F)C(=O)N(C2=O)CC4=C(C=C(C=C4)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11BrF2N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201021572
Record name Minalrestat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201021572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

449.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129688-50-2, 155683-53-7
Record name Minalrestat
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=129688-50-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Minalrestat [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129688502
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-((4-Bromo-2-fluorophenyl)methyl)-6-fluorospiro(isoquinoline-4(1H),3'-pyrrolidine)-1,2',3,5'(2H)-tetrone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155683537
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Minalrestat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201021572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MINALRESTAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G44PE6QB31
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Minalrestat
Reactant of Route 2
Minalrestat
Reactant of Route 3
Minalrestat
Reactant of Route 4
Minalrestat
Reactant of Route 5
Minalrestat
Reactant of Route 6
Reactant of Route 6
Minalrestat

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.